4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1073354-61-6
VCID: VC2817297
InChI: InChI=1S/C11H14BNO2S/c1-10(2)11(3,4)15-12(14-10)9-7-16-6-8(9)5-13/h6-7H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CSC=C2C#N
Molecular Formula: C11H14BNO2S
Molecular Weight: 235.11 g/mol

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile

CAS No.: 1073354-61-6

Cat. No.: VC2817297

Molecular Formula: C11H14BNO2S

Molecular Weight: 235.11 g/mol

* For research use only. Not for human or veterinary use.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile - 1073354-61-6

Specification

CAS No. 1073354-61-6
Molecular Formula C11H14BNO2S
Molecular Weight 235.11 g/mol
IUPAC Name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile
Standard InChI InChI=1S/C11H14BNO2S/c1-10(2)11(3,4)15-12(14-10)9-7-16-6-8(9)5-13/h6-7H,1-4H3
Standard InChI Key HXVZWNQWHLJIAI-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CSC=C2C#N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CSC=C2C#N

Introduction

Chemical Identity and Nomenclature

Structural Classification and Naming Conventions

The compound of interest belongs to a family of thiophene derivatives containing both a boronic ester (pinacol) group and a nitrile functional group. Available research reveals that the most documented related compounds are 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile (CAS 916454-59-6) and 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile (CAS 463336-26-7) . These compounds share the core structural features of the queried molecule but differ in the position of substitution on the thiophene ring. The chemical names follow the IUPAC nomenclature system, specifying the position of substituents on the thiophene ring.

Structural Features and Chemical Representation

These compounds consist of a thiophene core structure with a pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at either the 2- or 5-position and a nitrile (carbonitrile) group at the 3-position. This combination of functional groups creates a versatile molecule with both electron-donating and electron-withdrawing properties, contributing to its utility in synthetic chemistry. The molecular structure incorporates a sulfur-containing heterocycle (thiophene) connected to a boron-containing cyclic ester, creating a molecule with distinctive reactivity patterns useful in various coupling reactions.

Physical and Chemical Properties

Detailed Property Profile

The following table summarizes the key properties of the related thiophene-boronic ester compounds:

PropertyValueSource
Molecular FormulaC11H14BNO2S
Molecular Weight235.11 g/mol
Exact Mass235.08400
Polar Surface Area (PSA)70.49000 Ų
LogP1.91898
Physical StateCrystalline solid (inferred)
ColorWhite to yellow (inferred)
Storage Recommendation2-8°C, sealed, away from moisture

Synthesis and Preparation

Synthetic Routes and Methodologies

Applications and Utility

Role in Chemical Synthesis

The 5-substituted analog serves as "a versatile building block in chemical synthesis, offering a unique combination of reactivity and versatility" . These compounds facilitate the efficient construction of complex molecular structures through their participation in key cross-coupling reactions, particularly Suzuki-Miyaura couplings. The presence of the boronic ester group provides a reactive handle for carbon-carbon bond formation with various halogenated substrates, while the nitrile group offers opportunities for further functionalization or serves as a directing group in subsequent transformations.

Development Applications

The versatility of these compounds extends to various development fields:

  • Pharmaceutical intermediates: Used in the synthesis of bioactive compounds and drug candidates

  • Materials science: Building blocks for conjugated systems and functional materials

  • Agrochemical development: Precursors for crop protection agents

  • Chemical library creation: Valuable components for diversity-oriented synthesis

Their utility in enabling "stereocontrolled transformations" highlights their importance in creating complex structures with precise spatial arrangements of atoms, a critical consideration in drug development and materials with specific physical properties .

Research Context and Applications

Current Research Utilization

These thiophene derivatives play important roles in multiple research contexts:

  • Synthetic methodology development: Testing grounds for new coupling reactions and functionalization strategies

  • Drug discovery programs: Building blocks for heterocyclic drug scaffolds

  • Materials research: Components in electronic and optical materials development

  • Structure-activity relationship studies: Probes for understanding molecular interactions

Compatibility with Synthetic Methods

A particularly valuable feature of these compounds is their "compatibility with a diverse range of synthetic methods and functional groups" . This versatility enables their incorporation into various synthetic schemes without the need for extensive protective group manipulations or specialized reaction conditions. Their ability to participate in selective transformations makes them efficient tools for constructing molecular complexity from relatively simple starting materials.

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